Product packaging for 1-(2-Bromoethoxy)-3-ethylbenzene(Cat. No.:CAS No. 125797-09-3)

1-(2-Bromoethoxy)-3-ethylbenzene

Cat. No.: B139937
CAS No.: 125797-09-3
M. Wt: 229.11 g/mol
InChI Key: MMUVKYKAWRDETJ-UHFFFAOYSA-N
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Description

Structural Classification and Relevance within Halogenated Aryl Ethers

1-(2-Bromoethoxy)-3-ethylbenzene belongs to the class of halogenated aryl ethers. wikipedia.org This classification is based on its molecular structure, which consists of an aromatic ring (aryl group) bonded to an oxygen atom (ether), which in turn is connected to an alkyl chain containing a halogen, in this case, bromine. wikipedia.org Halogenated ethers are a significant subcategory of ethers, distinguished by the presence of one or more halogen atoms. wikipedia.org

The key structural features of this compound are:

An ethylbenzene (B125841) core, providing a foundation for further chemical modifications.

An ether linkage (-O-), which introduces flexibility and influences the molecule's electronic properties.

A bromoethyl group (-CH2CH2Br), which serves as a reactive site for various nucleophilic substitution reactions.

The presence of the bromine atom is particularly noteworthy. Halogens, especially the heavier ones like bromine, can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as a Lewis acid. acs.org This property can influence the molecule's interactions and its role in the formation of larger molecular assemblies.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C10H13BrO nih.gov
Molecular Weight 229.11 g/mol scbt.com
CAS Number 125797-09-3 scbt.com
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified

| Density | Not specified |

Strategic Utility as a Synthetic Precursor in Complex Molecule Construction

The strategic importance of this compound lies in its role as a versatile building block for the synthesis of more intricate molecules. chemicalbook.com The bromoethoxy group is a key functional handle, allowing for the introduction of various substituents through nucleophilic displacement of the bromide ion. This reactivity makes it a valuable precursor in multi-step synthetic sequences.

One of the primary applications of aryl halides, the broader class to which this compound belongs, is in arylation reactions and further modification of the aromatic core. enamine.net These reactions are fundamental in medicinal chemistry for the construction of novel drug candidates. The ability to introduce the 3-ethylphenoxyethyl moiety into a target molecule can be a crucial step in tailoring its biological activity.

The synthesis of this compound itself can be envisioned through several established organic chemistry transformations. A plausible route involves the Williamson ether synthesis, where 3-ethylphenol (B1664133) is reacted with a dihaloethane, such as 1,2-dibromoethane (B42909), in the presence of a base.

Current Research Landscape and Definitional Scope

Current research on this compound is primarily focused on its application as a synthetic intermediate. While specific studies on this exact molecule are not extensively documented in publicly available literature, the broader field of halogenated aryl ethers and their synthetic utility is an active area of investigation. union.edudatapdf.com Researchers are continually exploring new methods for the formation of aryl ether linkages, such as the Ullmann condensation and palladium-catalyzed coupling reactions, which could be applicable to the synthesis of this compound. union.edu

The definitional scope of this compound is clearly established by its IUPAC name and CAS number. nih.govscbt.com Its chemical identity is defined by the precise arrangement of its constituent atoms. Any research involving this compound would adhere to this structural definition to ensure reproducibility and clarity in scientific communication.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
1-bromo-3-ethylbenzene
(2-Bromoethyl)benzene
Benzene (B151609)
Styrene (B11656)
Ethylbenzene
3-ethylphenol
1,2-dibromoethane
1-(1-(2-bromoethoxy)-2-bromoethyl)benzene
1-(2-(2-bromoethoxy)-1-bromoethyl)benzene
1-(2-bromoethoxy)-2-ethoxybenzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B139937 1-(2-Bromoethoxy)-3-ethylbenzene CAS No. 125797-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUVKYKAWRDETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396823
Record name 1-(2-bromoethoxy)-3-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125797-09-3
Record name 1-(2-bromoethoxy)-3-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 2 Bromoethoxy 3 Ethylbenzene and Analogues

Alkylation-Based Syntheses of 2-Bromoethoxyaryl Systems

A primary route to 1-(2-bromoethoxy)-3-ethylbenzene involves the formation of an ether linkage followed by bromination. This two-step process allows for controlled synthesis and high yields.

O-Alkylation Strategies for Aryl Ether Formation

The initial step in this synthetic sequence is the O-alkylation of a phenol (B47542) to form an aryl ether. In the case of this compound, the precursor is 3-ethylphenol (B1664133). nist.govnih.gov The Williamson ether synthesis is a classic and widely employed method for this transformation. This reaction involves the deprotonation of the phenol by a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

For the synthesis of the intermediate 2-(3-ethylphenoxy)ethanol, 3-ethylphenol is typically treated with a base such as sodium hydroxide (B78521) to generate the sodium 3-ethylphenoxide. This is followed by reaction with 2-chloroethanol (B45725) or a similar two-carbon electrophile. google.comgoogle.com The use of 1,2-dibromoethane (B42909) can also be employed, where one bromine atom acts as the leaving group in the alkylation step. A similar reaction using catechol, sodium hydroxide, and 1,2-dibromoethane demonstrates the feasibility of this approach for forming bromoethoxyaryl systems. chemicalbook.com

Reactant 1Reactant 2ReagentsProduct
3-Ethylphenol2-ChloroethanolSodium Hydroxide2-(3-Ethylphenoxy)ethanol
3-Ethylphenol1,2-DibromoethaneSodium HydroxideThis compound
Catechol1,2-DibromoethaneSodium Hydroxide1,2-Bis(2-bromoethoxy)benzene

Controlled Bromination of Ethoxy Precursors

Once the 2-aryloxyethanol, such as 2-(3-ethylphenoxy)ethanol, has been synthesized, the next step is the conversion of the terminal hydroxyl group to a bromide. This is a crucial step that requires controlled conditions to avoid unwanted side reactions.

Standard laboratory reagents for this transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents are effective for converting primary alcohols to alkyl bromides with high yields. The reaction with PBr₃ proceeds through the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion. Similarly, SOBr₂ reacts with the alcohol to form an intermediate alkyl chlorosulfite, which then undergoes nucleophilic attack by bromide. The choice of brominating agent can depend on the specific substrate and desired reaction conditions.

Halogen Exchange and Functional Group Interconversion Routes

An alternative to the direct bromination of the ethoxy precursor is the use of halogen exchange reactions. This method can be particularly useful if the corresponding chloro- or iodo-analogue is more readily available. The Finkelstein reaction is a classic example of a halogen exchange process, where an alkyl halide is treated with a salt of a different halide in a solvent where the new alkyl halide is less soluble, driving the reaction to completion.

For instance, if 1-(2-chloroethoxy)-3-ethylbenzene were synthesized, it could be converted to the desired bromo-compound by treatment with a bromide salt such as sodium bromide in a suitable solvent like acetone. This equilibrium-driven process can be an efficient route to the final product.

Furthermore, other functional groups can be interconverted to the bromoethoxy moiety. For example, a tosylate or mesylate derivative of 2-(3-ethylphenoxy)ethanol can be prepared and subsequently displaced by a bromide nucleophile. This two-step process often proceeds with high efficiency and stereochemical control where applicable. A study on the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine (B605823) demonstrates the conversion of a hydroxyl group to a tosylate, which is then displaced. rsc.org

Regioselective Functionalization of Ethylbenzene (B125841) Derivatives

The synthesis of this compound inherently relies on the regioselective functionalization of the ethylbenzene starting material. The position of the ethyl group on the benzene (B151609) ring directs the position of other substituents.

Electrophilic Aromatic Substitution for Benzene Ring Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto a benzene ring. pearson.comyoutube.compearson.com The ethyl group is an ortho-, para-directing and activating group due to hyperconjugation and its electron-donating inductive effect. quora.comquora.com This means that electrophiles will preferentially add to the positions ortho and para to the ethyl group.

To synthesize 3-substituted ethylbenzene derivatives, a different strategy is required. One common approach is to introduce a meta-directing group first, perform the substitution, and then modify the initial group. For example, the acylation of benzene followed by reduction can yield an ethyl group. If a meta-directing group is present during an electrophilic substitution reaction, the incoming electrophile will be directed to the meta position.

Side-Chain Functionalization via Radical Mechanisms

While not directly leading to the synthesis of the bromoethoxy group on the ring, the functionalization of the ethyl side-chain is an important aspect of the chemistry of ethylbenzene derivatives. Side-chain reactions typically proceed through radical mechanisms. pearson.comyoutube.com

Development of One-Pot and Cascade Synthetic Sequences

To improve efficiency, reduce waste, and simplify purification, modern synthetic chemistry emphasizes the development of one-pot and cascade (or tandem) reactions. These processes combine multiple reaction steps into a single operation without the isolation of intermediates.

One-Pot Synthesis:

A one-pot synthesis of this compound is highly feasible and offers significant advantages over a stepwise procedure. A hypothetical but chemically sound one-pot sequence could involve the following steps executed in a single reaction vessel:

Deprotonation: 3-ethylphenol is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent to generate the corresponding 3-ethylphenoxide in situ.

Etherification: 1,2-dibromoethane is added to the vessel. The phenoxide undergoes a nucleophilic substitution (a Williamson ether synthesis) to form this compound.

This approach avoids the isolation of the reactive and potentially hygroscopic phenoxide salt. The success of such a procedure relies on careful control of stoichiometry to minimize side reactions, such as the formation of a bis-aryl ether from the reaction of two phenoxide molecules with one molecule of 1,2-dibromoethane. One-pot syntheses of related structures, such as 2H-1,3-benzoxazines, have been developed using copper catalysis to direct sequential C-H hydroxylation and intramolecular C-O bond formation, demonstrating the power of this approach. nih.gov Similarly, transition-metal-free one-pot syntheses of benzofurans have been achieved by reacting fluorobenzonitriles with alcohols in the presence of a base. mdpi.com

Table 2: Hypothetical One-Pot Synthesis of this compound

Step Reagents & Conditions Intermediate Formed (in situ) Purpose
1 3-Ethylphenol + K₂CO₃ in DMF Potassium 3-ethylphenoxide Generation of the nucleophile

Cascade Reactions:

Cascade reactions are more intricate processes where a single catalytic event or reaction initiation triggers a sequence of intramolecular or intermolecular transformations to rapidly build molecular complexity. While a simple molecule like this compound may not require a complex cascade for its assembly, the principles are crucial for synthesizing more complex analogues.

For example, a cascade process could be designed to build a polycyclic system incorporating the bromoethoxy-ethylbenzene moiety. Research into palladium-catalyzed cascade reactions has enabled the synthesis of complex heterocycles like 2-alkoxyquinolines from simple starting materials in a single transformation. nih.gov Other examples include the cascade synthesis of pyrroles from nitroarenes using a heterogeneous cobalt catalyst nih.gov and the synthesis of tricyclic tetrazoles via a cascade diazotization/intramolecular radical C-H heteroarylation. researchgate.net These examples highlight a strategy where a catalyst or reagent initiates a sequence of bond-forming events. A hypothetical cascade for an analogue could involve an intramolecular cyclization that is triggered after the initial C-O bond formation, leading to a more complex, fused ring system.

Mechanistic Organic Chemistry of 1 2 Bromoethoxy 3 Ethylbenzene Reactivity

Nucleophilic Substitution Processes at the Bromoethoxy Moiety

The bromoethoxy group is the primary site for nucleophilic substitution reactions. The carbon atom attached to the bromine is electrophilic and susceptible to attack by nucleophiles.

SN2 Pathways and Stereochemical Considerations

Nucleophilic substitution at the primary alkyl bromide of 1-(2-bromoethoxy)-3-ethylbenzene predominantly proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. In this concerted process, a nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to the simultaneous breaking of the carbon-bromine bond and formation of a new carbon-nucleophile bond.

This reaction pathway is favored due to the unhindered nature of the primary carbon. The transition state involves a pentacoordinate carbon atom, and the reaction results in the inversion of stereochemistry if the carbon were chiral. However, in this compound, the carbon is not a stereocenter.

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Stronger nucleophiles and polar aprotic solvents generally accelerate the reaction. For instance, reactions with nucleophiles like iodide, cyanide, or azide (B81097) ions would readily displace the bromide.

Intramolecular Cyclization Reactions

The structure of this compound allows for the possibility of intramolecular cyclization reactions, where a nucleophilic center within the same molecule attacks the electrophilic carbon of the bromoethoxy group. A notable example is the formation of a cyclic ether. Under basic conditions, the hydroxyl group that could be formed from the hydrolysis of a precursor or introduced via a different functional group on the ethylbenzene (B125841) ring could act as an internal nucleophile.

For example, if a hydroxyl group were present at the ortho position to the ethoxy group, a five-membered ring could be formed through an intramolecular Williamson ether synthesis. The rate of such cyclizations is highly dependent on the stability of the resulting ring, with 5- and 6-membered rings being the most favored due to minimal ring strain.

Elimination Reactions Leading to Unsaturated Ethers

When this compound is treated with a strong, sterically hindered base, an E2 (bimolecular elimination) reaction can occur, leading to the formation of an unsaturated ether, specifically 1-ethenoxy-3-ethylbenzene. In this reaction, the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine atom (the β-carbon). Simultaneously, the carbon-hydrogen bond breaks, a new π-bond forms between the α and β carbons, and the bromide ion departs as the leaving group.

The E2 mechanism is a concerted process and is favored by strong bases such as potassium tert-butoxide. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. However, in this case, there is only one possible elimination product. The stereochemistry of the E2 reaction is typically anti-periplanar, requiring the abstracted proton and the leaving group to be in the same plane but on opposite sides of the carbon-carbon bond.

Competition between SN2 and E2 reactions is a key consideration. The choice of base and reaction conditions can be manipulated to favor one pathway over the other. Strong, non-bulky bases tend to favor SN2, while bulky bases favor E2 due to steric hindrance at the electrophilic carbon.

Cross-Coupling Reactions Involving the Aryl Bromide and Alkyl Bromide Centers

While the primary alkyl bromide is highly reactive towards nucleophilic substitution and elimination, the aryl C-H bonds of the ethylbenzene ring are generally unreactive towards these types of reactions under standard conditions. However, the introduction of a bromine atom onto the aromatic ring would open up pathways for various cross-coupling reactions. For the purpose of this discussion, we will consider a hypothetical derivative, 1-bromo-3-(2-bromoethoxy)benzene, to illustrate the potential cross-coupling reactions at the aryl bromide center. The alkyl bromide can also participate in certain cross-coupling reactions.

Palladium-Catalyzed Suzuki, Heck, and Sonogashira Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would involve the coupling of an aryl bromide with an organoboron compound, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. This would result in the formation of a biaryl compound. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.

Heck Coupling: The Heck reaction couples an aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction would form a new carbon-carbon bond between the aromatic ring and one of the sp2 carbons of the alkene, resulting in a substituted styrene (B11656) derivative.

Sonogashira Coupling: This coupling reaction involves the reaction of an aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) salts. nih.gov This method is highly efficient for the formation of aryl-alkyne bonds, leading to the synthesis of substituted phenylacetylenes. nih.gov

These reactions typically show high functional group tolerance, allowing for their application to complex molecules.

Copper-Mediated Coupling Transformations

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods. The Ullmann reaction can be used to form carbon-carbon or carbon-heteroatom bonds. For example, the coupling of an aryl bromide with an alcohol, amine, or thiol in the presence of a copper catalyst and a base can lead to the formation of diaryl ethers, diaryl amines, or diaryl sulfides, respectively. While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient copper-catalyzed coupling protocols.

The alkyl bromide moiety of this compound can also undergo cross-coupling reactions. For instance, nickel-catalyzed cross-coupling reactions with organometallic reagents like Grignard reagents or organozinc reagents can be used to form new carbon-carbon bonds at the sp3 carbon center.

Electrophilic Aromatic Substitution on the Ethylbenzene Core

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene (B151609) chemistry, and the regiochemical outcome of such reactions on this compound is determined by the directing effects of its two substituents.

Directing Effects of Ethoxy and Ethyl Substituents

Both the ethyl group and the bromoethoxy group are classified as ortho, para-directing activators in electrophilic aromatic substitution reactions. libretexts.orgpressbooks.pub This means they direct incoming electrophiles to the positions ortho and para to themselves on the benzene ring.

The ethyl group, an alkyl group, is a weak activator. quizlet.com Its activating and directing influence stems from two primary effects:

Inductive Effect: The ethyl group is electron-donating through the sigma bond network, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Hyperconjugation: The overlap of the C-H sigma bonds of the ethyl group with the pi system of the benzene ring also contributes to the stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. This stabilization is most effective when the positive charge is located at the ortho and para positions. libretexts.org

The bromoethoxy group, specifically the ethoxy part, is a moderate to strong activating group. pressbooks.pubquizlet.com Its influence is primarily due to:

Resonance Effect: The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring through resonance. organicchemistrytutor.com This significantly increases the electron density at the ortho and para positions, making them highly attractive to electrophiles. pressbooks.puborganicchemistrytutor.com The resonance structures clearly show the development of a partial negative charge at these positions. organicchemistrytutor.com

While the bromine atom in the ethoxy chain is electronegative and exerts an electron-withdrawing inductive effect, the resonance donation from the adjacent oxygen atom is the dominant factor in determining the directing effect.

Steric and Electronic Influences on Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is a nuanced interplay of the electronic directing effects of the two substituents and steric hindrance. numberanalytics.comwikipedia.org

The ethyl and bromoethoxy groups are located at positions 1 and 3 on the benzene ring. This 1,3-disubstitution pattern leads to several possible positions for electrophilic attack: positions 2, 4, 5, and 6.

Position 2: Ortho to the bromoethoxy group and ortho to the ethyl group. This position is electronically activated by both groups. However, it is also sterically hindered by the adjacent bromoethoxy and ethyl groups. numberanalytics.com

Position 4: Para to the bromoethoxy group and ortho to the ethyl group. This position is strongly activated electronically by both substituents. Steric hindrance at this position is less significant compared to position 2.

Position 5: Para to the ethyl group and meta to the bromoethoxy group. While activated by the ethyl group, it is not electronically favored by the bromoethoxy group.

Position 6: Ortho to the bromoethoxy group and meta to the ethyl group. This position is activated by the bromoethoxy group but not the ethyl group.

Considering these factors, the most likely positions for electrophilic attack are positions 4 and 6, where the strong ortho, para-directing effect of the bromoethoxy group is operative. Between these two, position 4 is doubly activated (para to bromoethoxy and ortho to ethyl), making it a highly probable site for substitution. However, the steric bulk of the incoming electrophile will also play a crucial role. numberanalytics.com For smaller electrophiles, substitution at position 2 might be observed, though likely as a minor product. Larger electrophiles will favor the less sterically encumbered positions 4 and 6.

Radical-Mediated Transformations and Benzylic Functionalization

The presence of an ethyl group on the benzene ring opens up pathways for radical-mediated reactions, particularly at the benzylic position.

Free Radical Chain Mechanisms

The benzylic carbon, the carbon atom of the ethyl group directly attached to the benzene ring, is particularly susceptible to free radical reactions. masterorganicchemistry.com This is because the C-H bonds at the benzylic position are weaker than other alkyl C-H bonds. masterorganicchemistry.com The homolytic cleavage of a benzylic C-H bond leads to the formation of a resonance-stabilized benzylic radical. khanacademy.org

A classic example is the free-radical bromination of ethylbenzene using N-bromosuccinimide (NBS) and a radical initiator like AIBN or light. masterorganicchemistry.comyoutube.com The mechanism proceeds through a chain reaction:

Initiation: The initiator generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from the ethyl group of this compound, forming HBr and a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂, regenerating a bromine radical and forming the benzylic bromide product. youtube.com

Termination: The reaction is terminated by the combination of any two radical species.

Due to the stability of the benzylic radical, substitution occurs exclusively at this position, leaving the aromatic ring and the bromoethoxy group untouched. masterorganicchemistry.com

Photoredox Catalysis in C-X Bond Formation/Cleavage

Visible-light photoredox catalysis has emerged as a powerful tool for the formation and cleavage of chemical bonds under mild conditions. youtube.com This methodology could potentially be applied to this compound in two key ways:

C-Br Bond Cleavage: The bromoethoxy group contains a C-Br bond that could be susceptible to cleavage via photoredox catalysis. Upon excitation by visible light, a photocatalyst can engage in a single electron transfer (SET) process with a suitable substrate. In a reductive quenching cycle, the excited photocatalyst could transfer an electron to the C-Br bond, leading to its homolytic cleavage and the formation of an ethoxy radical and a bromide anion. This radical intermediate could then participate in subsequent reactions.

Benzylic C-H Functionalization: Photoredox catalysis can also facilitate the functionalization of benzylic C-H bonds. Through a hydrogen atom transfer (HAT) mechanism, a photogenerated radical can selectively abstract a benzylic hydrogen, leading to the formation of the resonance-stabilized benzylic radical. This radical can then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. nih.gov

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. organicchemistrydata.org While there is no specific literature detailing pericyclic reactions of this compound itself, we can speculate on potential transformations based on its structural motifs.

One possibility could involve a organicchemistrytutor.comorganicchemistrytutor.com-sigmatropic rearrangement, such as a Claisen rearrangement, if the bromoethoxy group were modified to an allyl ether. pressbooks.pubopenstax.org For example, if the bromine were replaced by a vinyl group, a Claisen rearrangement could potentially occur, leading to the migration of the allyl group to the ortho position of the phenol (B47542).

Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a definitive method for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 1-(2-Bromoethoxy)-3-ethylbenzene can be achieved.

While specific experimental data is not publicly available, the ¹H and ¹³C NMR spectra for this compound can be reliably predicted based on established chemical shift principles and data from analogous structures such as ethylbenzene (B125841) and (2-bromoethoxy)benzene.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic region would show complex multiplets for the four protons on the benzene (B151609) ring. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl substituent on a benzene ring. The bromoethoxy group would show two triplets, one for the methylene group attached to the oxygen (OCH₂) and another for the methylene group attached to the bromine (CH₂Br), due to coupling with each other.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is anticipated to show ten distinct signals, corresponding to the ten non-equivalent carbon atoms in the structure. The chemical shifts can be predicted based on the electronic environment of each carbon. Carbons of the ethyl group will appear in the aliphatic region, while the aromatic carbons will resonate at higher chemical shifts. The carbon attached to the oxygen (C-O) will be the most downfield-shifted aromatic carbon, and the carbons of the bromoethoxy group will also have characteristic shifts.

A predicted assignment of the ¹H and ¹³C NMR chemical shifts is presented in the tables below.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Aromatic-H6.7-7.2Multiplet-
-OCH₂-~4.3Triplet~6.0
-CH₂Br~3.6Triplet~6.0
Ar-CH₂-~2.6Quartet~7.6
-CH₃~1.2Triplet~7.6

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (aromatic C-O)~158
Aromatic C-C₂H₅~145
Aromatic C-H113-129
-OCH₂-~68
-CH₂Br~29
Ar-CH₂-~29
-CH₃~15

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and between the two methylene groups of the bromoethoxy moiety. It would also help in delineating the coupling network among the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. It would definitively link the proton signals of the ethyl and bromoethoxy groups to their corresponding carbon signals. For instance, the triplet at ~1.2 ppm would correlate with the carbon signal at ~15 ppm, confirming their assignment to the methyl group.

Mass Spectrometry (MS) for Molecular and Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

Both ESI and EI are common ionization techniques used in mass spectrometry, each providing complementary information.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" of the molecule, with a variety of fragment ions that help in structural elucidation. The EI mass spectrum of the related compound, (2-bromoethoxy)benzene, is available and can be used to infer the behavior of the title compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This is particularly useful for accurately determining the molecular weight of the parent compound.

The monoisotopic mass of this compound is 228.01498 Da. High-resolution mass spectrometry (HRMS) can measure this mass with high accuracy, which allows for the determination of the elemental formula (C₁₀H₁₃BrO).

Analysis of the fragmentation pattern obtained from EI-MS allows for the postulation of a fragmentation pathway. For this compound, key fragmentation steps would likely include:

Alpha-cleavage: Loss of a bromine radical (•Br) or a bromoethyl radical (•CH₂CH₂Br).

Cleavage of the ether bond: This can occur on either side of the oxygen atom, leading to the formation of a phenoxy radical and a bromoethyl cation, or an ethylphenoxy cation and a bromo radical.

Benzylic cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic cation.

Rearrangement reactions: Such as the McLafferty rearrangement, if applicable.

Ion mobility spectrometry, often coupled with mass spectrometry, provides an additional dimension of separation based on the size, shape, and charge of an ion. The collision cross section (CCS) is a measure of the ion's rotational average projected area and is a characteristic property. Predicted CCS values for various adducts of this compound have been calculated and are valuable for its identification in complex mixtures. docbrown.info

Predicted Collision Cross Section (CCS) Data for this compound Adducts docbrown.info

Adductm/zPredicted CCS (Ų)
[M+H]⁺229.02226142.3
[M+Na]⁺251.00420153.4
[M-H]⁻227.00770148.5
[M+NH₄]⁺246.04880164.3
[M+K]⁺266.97814142.8
[M+H-H₂O]⁺211.01224142.5
[M+HCOO]⁻273.01318164.2
[M+CH₃COO]⁻287.02883187.8

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are instrumental in identifying the functional groups present within a molecule. fiveable.meyoutube.com The IR spectrum arises from changes in the dipole moment during molecular vibrations, while Raman spectroscopy detects changes in polarizability. fiveable.me For this compound, the expected spectra would be a composite of the vibrations from the 1,3-disubstituted ethylbenzene ring, the ether linkage, and the bromoalkane chain.

The primary vibrational modes anticipated for this compound are detailed below, with reference to analogous compounds.

Aromatic Ring Vibrations: The 3-ethylphenyl group gives rise to several characteristic bands.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. For instance, in a similar monosubstituted benzene like 1-chloroethylbenzene, these modes are seen at 3090 and 3068 cm⁻¹ in the IR spectrum and 3064 cm⁻¹ in the Raman spectrum. materialsciencejournal.org

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually appear in the 1600-1450 cm⁻¹ region. For substituted benzenes, multiple bands can be observed. For example, 1-chloroethylbenzene shows ring stretching modes at 1494 and 1455 cm⁻¹ in the IR and 1607 cm⁻¹ in the Raman spectrum. materialsciencejournal.org

Ring Breathing Mode: A characteristic "ring breathing" mode, a symmetric stretching of the entire benzene ring, is often prominent in the Raman spectrum, typically around 1000 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring influences the strong out-of-plane C-H bending bands, which are useful for identification. For a 1,3-disubstituted (meta-substituted) ring, characteristic bands are expected in the 900-860 cm⁻¹ and 810-750 cm⁻¹ regions.

Alkyl Group Vibrations: The ethyl and ethoxy groups contribute to the spectra through their C-H and C-C vibrations.

C-H Stretching: The aliphatic C-H stretching vibrations of the ethyl group (CH₃ and CH₂) are expected in the 2975-2850 cm⁻¹ range. nih.gov

C-H Bending: Bending vibrations (scissoring, wagging, twisting) of the CH₂ and CH₃ groups occur in the 1470-1370 cm⁻¹ region.

Ether Linkage Vibrations: The C-O-C ether linkage has characteristic stretching modes.

Asymmetric C-O-C Stretching: Aryl alkyl ethers typically show a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹.

Symmetric C-O-C Stretching: A symmetric C-O-C stretching band is expected near 1040 cm⁻¹. For phenoxyethanol, a related compound, a strong IR absorption is noted at 1055 cm⁻¹. nih.gov

Bromoalkane Vibrations: The carbon-bromine bond of the bromoethoxy group has a characteristic low-frequency vibration.

C-Br Stretching: The C-Br stretching vibration is typically found in the 680-515 cm⁻¹ range. This band can sometimes be difficult to distinguish in the fingerprint region of the IR spectrum.

The following tables summarize the expected vibrational frequencies for this compound based on data from analogous compounds.

Interactive Data Table: Predicted Infrared (IR) Spectral Data

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional GroupReference Compound(s)
Aromatic C-H Stretch3100-30003-Ethylphenyl1-Chloroethylbenzene materialsciencejournal.org
Aliphatic C-H Stretch2975-2850Ethyl, EthoxyEthylbenzene nih.gov
Aromatic C=C Stretch1600-14503-Ethylphenyl1-Chloroethylbenzene materialsciencejournal.org
Asymmetric C-O-C Stretch~1250Aryl Alkyl EtherPhenoxyethanol nih.gov
Symmetric C-O-C Stretch~1040Aryl Alkyl EtherPhenoxyethanol nih.gov
C-Br Stretch680-515Bromoalkane2-Bromoethanol chemicalbook.comspectrabase.com

Interactive Data Table: Predicted Raman Spectral Data

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional GroupReference Compound(s)
Aromatic C-H Stretch3100-30003-Ethylphenyl1-Chloroethylbenzene materialsciencejournal.org
Ring Breathing Mode~10003-Ethylphenyl1-Chloroethylbenzene materialsciencejournal.org
Aromatic C=C Stretch~16073-Ethylphenyl1-Chloroethylbenzene materialsciencejournal.org
C-Br Stretch680-515Bromoalkane2-Bromoethanol chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination of Analogues and Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions. There are no publicly available crystal structures for this compound itself. However, analysis of the crystal structures of its analogues can offer insights into the likely solid-state conformation and packing of the target molecule.

For instance, the crystal structure of 1-bromo-2-(4-methoxy-phenoxy)ethane, an analogue containing the bromo-phenoxy-ethane core, has been reported. nih.gov In its solid state, the molecules are arranged in a head-to-head fashion, forming double layers where the bromomethyl groups are oriented towards each other. nih.gov This suggests that in the crystalline form of this compound, similar packing motifs driven by dipole-dipole interactions involving the bromo- and ethoxy- groups might be present.

Furthermore, studies on other bromo-substituted organic compounds reveal the influence of the bromine atom on the crystal packing. growingscience.comresearchgate.net The study of such derivatives is crucial for understanding how molecular shape and intermolecular forces, such as halogen bonding and van der Waals interactions, dictate the solid-state architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the chromophore—the part of the molecule that absorbs UV-Vis light—is the substituted benzene ring. The ethyl and bromoethoxy substituents are expected to cause a slight red-shift (bathochromic shift) of the benzene absorption bands.

The UV spectrum of benzene exhibits two primary absorption bands, the E₂-band around 204 nm and the B-band, a weaker, fine-structured band around 256 nm. nih.gov Alkyl substitution, such as the ethyl group, typically causes a small bathochromic shift of these bands. For example, ethylbenzene in a hydrocarbon solvent shows absorption maxima at approximately 254, 260, and 266 nm.

The ether oxygen of the bromoethoxy group, with its non-bonding electrons, can also interact with the π-system of the benzene ring, potentially leading to further shifts in the absorption maxima. In phenoxy-functionalized compounds, these interactions can influence the energy of the electronic transitions. researchgate.net

Based on these considerations, this compound is expected to exhibit UV absorption bands characteristic of a substituted benzene, likely with maxima in the 260-280 nm range.

Interactive Data Table: Expected UV-Vis Absorption Maxima

TransitionExpected λₘₐₓ (nm)ChromophoreReference Compound(s)
π → π* (B-band)260-280Substituted BenzeneEthylbenzene

Computational Chemistry and Mechanistic Modeling

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comsumitomo-chem.co.jp It is employed to predict a variety of ground-state properties for 1-(2-Bromoethoxy)-3-ethylbenzene.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. mdpi.com For a flexible molecule like this compound, which has several rotatable bonds, this involves identifying all possible stable conformers and their relative energies.

Illustrative Optimized Geometric Parameters for the Global Minimum Conformer of this compound

ParameterBond/AngleCalculated Value
Bond LengthC(ar)-O~1.37 Å
O-C(H2)~1.43 Å
C(H2)-C(H2)Br~1.52 Å
C(H2)-Br~1.96 Å
Bond AngleC(ar)-O-C(H2)~118°
O-C(H2)-C(H2)Br~109°
Dihedral AngleC(ar)-C(ar)-O-C(H2)Varies with conformer
C(ar)-O-C(H2)-C(H2)BrVaries with conformer

Note: These values are representative and would be precisely determined through DFT calculations, for instance, using the B3LYP functional with a 6-31G(d,p) basis set.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, similar to other substituted benzenes. acs.orgyale.edu The LUMO, on the other hand, is likely to have significant contributions from the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack. The presence of the electron-donating ethyl and alkoxy groups will raise the energy of the HOMO, making the aromatic ring more nucleophilic than that of unsubstituted benzene (B151609). youtube.com

Illustrative Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)Description
HOMO Energy~ -8.5Indicates the energy of the highest energy electrons available for reaction.
LUMO Energy~ -0.5Indicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap~ 8.0Reflects the chemical reactivity and kinetic stability of the molecule.

Note: These energy values are illustrative and would be calculated using a selected DFT functional and basis set. The exact values can vary depending on the level of theory. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. chemrxiv.orguit.nowisc.edu These calculations predict the frequencies of the normal modes of vibration of the molecule, which correspond to the absorption bands in its infrared (IR) and Raman spectra. Comparing the calculated spectrum with an experimental one can help to confirm the structure of the synthesized compound.

The vibrational spectrum of this compound would exhibit characteristic peaks for the aromatic C-H stretching, C=C stretching of the benzene ring, C-O ether stretching, and the C-Br stretching. Calculations on ethylbenzene (B125841) and other substituted benzenes provide a good basis for assigning these vibrational modes. bohrium.comresearchgate.net

Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
Aromatic C-H StretchBenzene Ring3100-3000
Aliphatic C-H StretchEthyl and Ethoxy Groups2980-2850
Aromatic C=C StretchBenzene Ring1600-1450
C-O-C Asymmetric StretchEther Linkage~1250
C-Br StretchBromoethane Moiety~650

Note: These are approximate frequency ranges. Precise values are obtained from DFT calculations and may be scaled to better match experimental data.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates. sumitomo-chem.co.jpyoutube.com

For this compound, a key reaction would be nucleophilic substitution at the carbon atom bearing the bromine atom. A plausible mechanism is the bimolecular nucleophilic substitution (Sₙ2) reaction. numberanalytics.comvisualizeorgchem.comresearchgate.net By calculating the energies of the reactants, the transition state, and the products, an energy profile for the reaction can be constructed. The height of the energy barrier from the reactants to the transition state is the activation energy (Ea), which is a critical determinant of the reaction rate. youtube.com

For example, in a reaction with a nucleophile (Nu⁻), the activation energy for the Sₙ2 displacement of the bromide would be calculated.

Illustrative Energy Profile Data for an Sₙ2 Reaction

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nu⁻)0
Transition State+20 to +25
Products (1-(2-Nu-ethoxy)-3-ethylbenzene + Br⁻)Varies with Nucleophile

Note: The activation energy is highly dependent on the nature of the nucleophile and the solvent, if any. These values are representative for a typical Sₙ2 reaction.

To confirm that a calculated transition state indeed connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.netgithub.io The IRC path follows the minimum energy path downhill from the transition state in both forward and reverse directions. A successful IRC calculation will show the reaction coordinate smoothly evolving from the reactant geometry, through the transition state, and to the product geometry, thus validating the proposed reaction mechanism. visualizeorgchem.com

For the Sₙ2 reaction on this compound, the IRC would trace the trajectory of the incoming nucleophile and the departing bromide ion, showing the concerted bond-forming and bond-breaking process characteristic of this mechanism.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, offering insights into its flexibility and interactions with its environment.

Conformational Landscapes:

The bromoethoxy and ethyl side chains of this compound are not rigid. Rotation around the C-C and C-O single bonds allows the molecule to adopt various three-dimensional shapes, or conformations. An MD simulation would reveal the most stable conformations and the energy barriers between them.

A hypothetical study would likely identify several low-energy conformations. For instance, the orientation of the bromoethoxy group relative to the ethyl group and the benzene ring would be a key variable. The dihedral angles defining the positions of these groups would be monitored throughout the simulation to map the conformational landscape.

Solvation Effects:

The behavior of this compound can change dramatically when it is dissolved in a solvent. MD simulations can explicitly model the interactions between the molecule and solvent molecules.

In a polar solvent (e.g., water or ethanol): The solvent molecules would be expected to form a structured shell around the polar ether linkage and the bromine atom.

In a nonpolar solvent (e.g., hexane (B92381) or toluene): Weaker, dispersion-based interactions would dominate.

These simulations could quantify how solvation influences the conformational preferences of the molecule.

A hypothetical data table from such a study might look like this:

SolventDominant Conformer (Dihedral Angle C-O-C-C)Calculated Solvation Free Energy (kcal/mol)
VacuumGauche (approx. 60°)N/A
WaterAnti (approx. 180°)-5.2
HexaneGauche (approx. 65°)-2.1

Note: This data is purely illustrative and not based on actual experimental or computational results.

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR models are statistical tools that correlate a molecule's structural or computational properties with its chemical reactivity. For this compound, a QSRR study might aim to predict its reactivity in a particular type of reaction, for example, a nucleophilic substitution at the carbon bearing the bromine atom.

To build a QSRR model, a set of similar compounds would be studied. For each compound, a series of "molecular descriptors" would be calculated. These could include:

Electronic descriptors: Partial atomic charges, dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Topological descriptors: Describing the branching and connectivity of the atoms.

Quantum chemical descriptors: Such as electrostatic potential maps.

These descriptors would then be statistically correlated with experimentally determined reaction rates. The resulting equation would constitute the QSRR model, which could then be used to predict the reactivity of this compound.

Prediction of Spectroscopic Parameters from First Principles

Computational methods, particularly those based on density functional theory (DFT), can predict the spectroscopic signatures of a molecule with a high degree of accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen and carbon atoms in this compound could be calculated. These predictions would be highly sensitive to the molecule's conformation. By averaging the predicted shifts over the conformations identified in an MD simulation, a more accurate comparison to experimental data could be made.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of the molecule's bonds could be computed. This would allow for the assignment of the peaks in an experimental IR spectrum. For example, the C-O-C ether stretch and the C-Br stretch would be key features.

UV-Visible Spectroscopy: The electronic transitions of the molecule could be predicted. For an aromatic compound like this, transitions involving the pi-system of the benzene ring would be of primary interest.

A hypothetical comparison of predicted and experimental spectroscopic data might be presented as follows:

Spectroscopic TechniquePredicted ValueExperimental Value
¹H NMR (δ, ppm, -CH₂Br)3.653.68
¹³C NMR (δ, ppm, C-Br)31.230.8
IR (ν, cm⁻¹, C-O stretch)11151120

Note: This data is for illustrative purposes only.

Advanced Research Applications of 1 2 Bromoethoxy 3 Ethylbenzene

Role as a Precursor in Polymer and Materials Science Research

In the realm of materials science, the demand for novel polymers and functional materials with precisely tailored properties is incessant. 1-(2-Bromoethoxy)-3-ethylbenzene serves as a key starting material, enabling researchers to design and construct complex macromolecular and supramolecular structures.

The primary role of this compound in polymer science is as a precursor for the synthesis of specialized monomers. The presence of the bromo group provides a reactive handle for nucleophilic substitution reactions. This allows for the attachment of polymerizable functional groups, thereby converting the small molecule into a monomer ready for polymerization.

For instance, the bromo group can be displaced by a nucleophile that contains a vinyl, acrylate, or other polymerizable moiety. The resulting monomer incorporates the 3-ethylphenyl group, which can influence the final polymer's characteristics, such as its thermal stability, solubility in organic solvents, and mechanical toughness. The ethyl group on the benzene (B151609) ring adds to the hydrophobic nature and steric bulk of the polymer chain. This strategy is a fundamental approach to creating polymers with customized properties for specific applications. Copolymerization of such monomers with other standard monomers like styrene (B11656) can lead to materials with a blend of properties. nih.govresearchgate.net

Table 1: Illustrative Synthesis of a Styrenic Monomer from this compound

StepReactant 1Reactant 2ConditionsProduct
Monomer Synthesis This compound4-VinylphenolBase (e.g., K₂CO₃), Solvent (e.g., Acetone)1-(2-((4-Vinylphenyl)oxy)ethoxy)-3-ethylbenzene

The precise structure of this compound makes it an attractive building block for sophisticated functional materials. Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.netescholarship.org The design of COFs allows for atomic precision in their structure, leading to ordered pores and periodic skeletons. researchgate.net

While not a direct linker itself, this compound can be chemically modified to become a building unit for COF synthesis. For example, the bromo group can be converted into other functional groups, such as boronic acids, aldehydes, or amines, which are commonly used in the reticular synthesis of COFs. psecommunity.org The 3-ethylphenyl component would then become an integral part of the COF's framework, influencing the pore size, geometry, and surface functionality of the final material, which is crucial for applications in gas storage and separation. psecommunity.org

Furthermore, the aromatic nature of the ethylbenzene (B125841) ring makes this compound a potential precursor for electronic materials. By incorporating this moiety into conjugated polymer chains, researchers can modulate the electronic properties of the resulting materials, such as their conductivity and energy levels. This opens up possibilities for its use in the development of organic semiconductors, light-emitting diodes (OLEDs), and other organic electronic devices.

Scaffold for Heterocyclic Compound Synthesis in Medicinal Chemistry Research

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The ability to synthesize novel heterocyclic structures is central to drug discovery. This compound provides a valuable scaffold that can be elaborated into more complex, biologically active molecules.

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding. kuleuven.beresearchgate.net These heterocycles are often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netnih.gov

This compound is an ideal starting material for this process. The bromo group is readily converted to an azide (B81097) group by reaction with sodium azide. The resulting organic azide is a key intermediate that can then undergo a cycloaddition reaction with a wide variety of terminal alkynes. This modular approach allows for the creation of a large library of 1,4-disubstituted 1,2,3-triazole derivatives, where the 3-ethylphenylethoxy fragment is one of the key substituents. These novel compounds can then be screened for various biological activities, including anticancer or antimicrobial properties. nih.govnih.gov

Table 2: General Synthetic Route to Triazole Derivatives

StepStarting MaterialReagentProduct
1. Azide Formation This compoundSodium Azide (NaN₃)1-(2-Azidoethoxy)-3-ethylbenzene
2. Cycloaddition 1-(2-Azidoethoxy)-3-ethylbenzeneA terminal alkyne (R-C≡CH)1-((1-(R)-1H-1,2,3-triazol-4-yl)methoxy)-3-ethylbenzene

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. They typically consist of three parts: a scaffold that recognizes a biological target, a linker, and a reporter tag (e.g., a fluorophore) or a reactive group. The structure of this compound is well-suited for the design of such probes.

The 3-ethylphenyl ether portion can serve as the recognition element or scaffold, designed to fit into the binding pocket of a protein of interest. The bromoethoxy chain acts as a flexible linker, which can be used to attach other molecular components. By reacting the terminal bromide with a fluorescent dye, a radioactive isotope, or a photo-crosslinking agent, researchers can transform this simple starting material into a sophisticated chemical probe for studying enzyme activity or receptor binding.

Derivatization in Analytical Chemistry Research

In analytical chemistry, derivatization is the process of chemically modifying an analyte to make it more suitable for a specific analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This is often done to improve volatility, enhance thermal stability, or introduce a detectable label.

The high reactivity of the bromine atom in this compound makes it a useful derivatizing agent. It can react with analytes containing nucleophilic functional groups like hydroxyls (-OH), thiols (-SH), or amines (-NH₂). This reaction attaches the 3-ethylphenylethoxy group to the analyte. This modification can serve several analytical purposes:

Increased Detectability : The introduction of the aromatic ring provides a chromophore that can be detected by UV-Vis spectrophotometry.

Improved Separation : The increased molecular weight and altered polarity of the derivative can improve its separation characteristics in chromatographic methods.

Enhanced Volatility : By capping polar -OH or -NH₂ groups, the derivatized analyte can become more volatile and thus more amenable to analysis by GC.

This application highlights the compound's role in facilitating the accurate and sensitive measurement of various important chemical and biological molecules.

Spectroscopic Tags for Biomolecule Analysis

The study of biomolecules such as proteins and peptides is fundamental to understanding biological processes. Spectroscopic techniques are key to this, and the use of chemical tags to label these biomolecules can greatly enhance the information obtained. This compound has been identified as a reagent for custom antibody labeling, highlighting its utility in this field. chemicalbook.com

The bromoethoxy group provides a reactive site for the covalent attachment of the molecule to a biomolecule. For instance, it can react with the side chains of certain amino acids in a protein, such as the thiol group of cysteine or the amino group of lysine. Once attached, the ethylbenzene portion of the molecule can serve as a spectroscopic tag.

While not a fluorescent tag in the traditional sense, the ethylbenzene group can be detected by other spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The distinct signals from the protons on the ethyl and benzene groups can provide information about the local environment of the tag on the biomolecule, which can in turn reveal details about the biomolecule's structure and interactions.

Mass Spectrometry (MS): The addition of the this compound tag increases the mass of the biomolecule by a specific amount (229.113 g/mol ). biosynth.com This mass shift can be used to confirm that the labeling reaction has occurred and to quantify the extent of labeling.

Table 2: Properties of this compound Relevant to Biomolecule Tagging

PropertyValue/DescriptionRelevance
CAS Number 125797-09-3 biosynth.comUnique identifier for the compound.
Molecular Formula C10H13BrO biosynth.comIndicates the elemental composition.
Molecular Weight 229.113 g/mol biosynth.comProvides a specific mass for detection in MS.
Reactive Group BromoethoxyEnables covalent attachment to biomolecules.
Spectroscopic Moiety EthylbenzeneProvides signals for NMR and a defined mass for MS.

The ability to attach a stable, well-defined chemical tag to a biomolecule is crucial for many modern biological studies. This compound offers a means to achieve this, providing a valuable tool for researchers investigating the complex world of biomolecules.

Exploration in Agrochemical Research as an Intermediate for Active Compound Development

The development of new and effective agrochemicals is essential for modern agriculture. Many of these active compounds are complex organic molecules that are synthesized through multi-step processes. This compound serves as a valuable intermediate in the synthesis of such compounds. Its structure provides a versatile scaffold that can be modified to produce a wide range of final products with desired biological activities.

The bromoethoxy group is a key feature, as the bromine atom is a good leaving group, allowing for the easy substitution of this part of the molecule. This enables the connection of the ethylbenzene ether moiety to other chemical structures, which may be essential for the compound's pesticidal activity.

For example, related phenoxy ether structures are found in a class of insecticides known as pyrethroid ethers. Etofenprox (B1671711) is a notable example of a pyrethroid ether insecticide that contains a phenoxybenzyl ether linkage. nih.gov While not directly synthesized from this compound, the synthesis of etofenprox involves the coupling of an alcohol with a benzyl (B1604629) halide, a reaction type that is analogous to the potential reactions of this compound. The synthesis of etofenprox often starts from intermediates like 2-(4-ethoxyphenyl)-2-methyl propyl alcohol, highlighting the importance of ethoxyphenyl ethers in constructing the final active molecule. google.com

Future Perspectives and Emerging Research Directions

Sustainable and Green Synthetic Routes to 1-(2-Bromoethoxy)-3-ethylbenzene

The classical synthesis of this compound typically involves the Williamson ether synthesis, a reliable but often environmentally taxing method that uses strong bases and volatile organic solvents. Future research is geared towards developing greener, more sustainable alternatives that minimize waste, energy consumption, and the use of hazardous materials.

Key areas of development include:

Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing side reactions. This technique, particularly under solvent-free conditions, represents a significant step towards a greener process.

Phase-Transfer Catalysis (PTC) : Using a phase-transfer catalyst allows the reaction between the phenoxide salt (aqueous phase) and the alkylating agent (organic phase) to proceed efficiently without the need for anhydrous solvents. This approach simplifies workup procedures and reduces solvent waste.

Catalytic Williamson Ether Synthesis (CWES) : A significant innovation involves moving away from stoichiometric amounts of strong base. High-temperature catalytic processes can utilize weaker, less hazardous alkylating agents like alcohols or esters, avoiding the production of large salt by-products. acs.orgresearchgate.net Research into adapting such catalytic systems for bifunctional alkylating agents like 1,2-dibromoethane (B42909) could offer a novel and sustainable route.

Use of Greener Solvents : Replacing traditional solvents with more benign alternatives such as ionic liquids, supercritical fluids, or water is a core tenet of green chemistry. tandfonline.com Developing a synthesis protocol for this compound in an aqueous system, perhaps using surfactants, would align with modern sustainability goals. tandfonline.com

Table 1: Comparison of Synthetic Routes for Aryl Alkyl Ethers

Methodology Typical Conditions Advantages Challenges for this compound
Classical Williamson NaH, K₂CO₃ in DMF, Acetonitrile High yield, reliable Stoichiometric base, hazardous solvents, salt waste
Microwave-Assisted Solvent-free, solid support (e.g., K₂CO₃) Rapid, energy-efficient, high yield Precise temperature control, potential for over-reaction
Phase-Transfer Catalysis Biphasic system (e.g., Toluene/H₂O), TBAB Milder conditions, reduced organic solvent researchgate.net Catalyst separation, potential for hydrolysis of bromide

| Catalytic (CWES) | High temp (>300°C), catalytic base acs.orgresearchgate.net | Atom economy, avoids salt waste | High energy input, stability of the bromoethoxy group |

Chemo- and Regioselective Functionalization Strategies

The structure of this compound offers multiple sites for chemical modification: the aromatic ring, the ether bond, and the carbon-bromine bond. A key research challenge is to develop strategies that can target one site with high selectivity, leaving the others intact.

Aromatic Ring Functionalization : The ethyl and bromoethoxy groups are both ortho-, para-directing activators for electrophilic aromatic substitution. The alkoxy group is generally the more powerful activator, meaning substitutions (e.g., nitration, halogenation, Friedel-Crafts acylation) would likely be directed to positions 2, 4, and 6. Future work could explore catalyst-directed C-H functionalization to achieve non-classical substitution patterns. For instance, palladium-catalyzed C-H allylic alkylation has been shown to be highly regioselective for the ortho position of phenols and could be adapted for this ether. nih.govsemanticscholar.org

Reactions at the Alkyl Bromide : The primary alkyl bromide is a versatile functional handle susceptible to nucleophilic substitution (S_N2) reactions. This allows for the chemoselective introduction of various functional groups (e.g., azides, amines, thiols, cyanides) without disturbing the aromatic ring or ether linkage. The bromo-group also serves as a key precursor for cross-coupling reactions, such as Suzuki or Stille couplings, after conversion to an organometallic reagent. nih.govresearchgate.net

Ether Bond Cleavage : While generally stable, the ether linkage can be cleaved under harsh conditions (e.g., strong acids like HBr or BBr₃). Developing selective cleavage methods that leave the alkyl bromide intact would be a valuable synthetic tool, providing access to 3-ethylphenol (B1664133) derivatives.

Table 2: Potential Selective Functionalization Strategies

Target Site Reaction Type Potential Reagents Expected Outcome
Aromatic Ring (C4/C6) Electrophilic Substitution HNO₃/H₂SO₄ Introduction of a nitro group
Aromatic Ring (C2) Directed C-H Functionalization Pd(OAc)₂, 1,3-dienes nih.gov Ortho-allylation of the aromatic ring
Alkyl Bromide Nucleophilic Substitution Sodium azide (B81097) (NaN₃) Formation of an alkyl azide

| Alkyl Bromide | Grignard Formation | Mg, THF | Formation of a Grignard reagent for further coupling |

Integration into Advanced Supramolecular and Nanoscience Applications

The unique combination of a flexible ether chain, a reactive bromine atom, and an aromatic core makes this compound a promising candidate for constructing complex supramolecular architectures and functional nanomaterials.

Building Block for Macrocycles : The molecule can serve as a "tecton" or building block for larger host-guest systems like calixarenes or pillararenes. nih.gov The ethyl and bromoethoxy groups can control the solubility and conformational properties of the resulting macrocycle.

Halogen Bonding in Crystal Engineering : The bromine atom can act as a halogen bond donor, interacting with Lewis bases (e.g., nitrogen or oxygen atoms) to direct the self-assembly of molecules into predictable, ordered crystalline structures. semanticscholar.org This allows for the rational design of materials with specific optical or electronic properties.

Surface Modification of Nanoparticles : The alkyl bromide can be used to covalently attach the molecule to the surface of nanoparticles (e.g., gold, silica, quantum dots). The aromatic portion would then form a functional outer layer, which could be used to tune the particle's solubility, facilitate π-π stacking interactions with other molecules, or act as a platform for further chemical modification.

Precursor for Liquid Crystals : By replacing the bromine with a suitable mesogenic (liquid crystal-forming) group, the 3-ethylphenyl ether core could be integrated into new liquid crystalline materials. The ethyl group and the flexible ethoxy chain would influence the packing and phase behavior of the molecules.

Application in Flow Chemistry and Automated Synthesis

Transitioning chemical synthesis from traditional batch reactors to continuous flow systems offers enhanced safety, scalability, and control. nih.gov The synthesis and functionalization of this compound are well-suited for this modern approach.

Flow Synthesis : Performing the Williamson ether synthesis in a flow reactor would allow for precise control over reaction temperature, pressure, and residence time, potentially increasing yield and minimizing the formation of byproducts. syrris.com The handling of potentially hazardous reagents is also safer in the small, contained volumes of a flow system.

Automated Reaction Optimization : Flow chemistry platforms can be integrated with automated systems that systematically vary reaction parameters to rapidly identify the optimal conditions for synthesis or functionalization. This high-throughput experimentation accelerates process development significantly. vapourtec.com

Multi-Step Automated Synthesis : An emerging frontier is the use of robotic platforms to perform entire multi-step synthetic sequences with minimal human intervention. drugtargetreview.comarxiv.orgchemrxiv.org A robotic system could be programmed to first synthesize this compound in a flow module, purify it, and then use it in a subsequent functionalization step, such as a nucleophilic substitution or a cross-coupling reaction. drugtargetreview.com

Table 3: Comparison of Batch vs. Flow Synthesis

Parameter Batch Processing Flow Chemistry Potential Advantage for this compound
Heat Transfer Slow, inefficient Rapid, efficient Better temperature control, reduced side products
Safety Large reactor volumes, thermal runaway risk Small volumes, enhanced containment nih.gov Safer handling of reagents and exothermic reactions
Scalability Difficult, requires re-optimization "Scaling out" by running longer or in parallel Seamless transition from lab-scale to production

| Process Control | Limited to bulk properties | Precise control of residence time & stoichiometry | Higher purity and reproducibility |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Bromoethoxy)-3-ethylbenzene, and how do reaction conditions influence product yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 3-ethylphenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetone . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 phenol-to-dibromoethane) and temperature control (60–80°C). Competing reactions, such as over-alkylation, can be minimized by using excess phenol .
  • Key Data :

ParameterOptimal Range
Temperature60–80°C
SolventAcetone/DMF
Reaction Time12–24 hours

Q. How is this compound characterized for purity and structural confirmation?

  • Methodology : Use a combination of GC-MS (for purity >95%) and ¹H/¹³C NMR to confirm the bromoethoxy and ethyl substituents. For example, the ethyl group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 2.5–2.7 ppm (CH₂), while the bromoethoxy group exhibits signals at δ 3.6–4.2 ppm (OCH₂CH₂Br) . HPLC with a C18 column can resolve impurities like residual dibromoethane .

Q. What are the typical reactivity profiles of the bromoethoxy group in this compound?

  • Methodology : The bromine atom undergoes nucleophilic substitution (SN2) with amines, azides, or thiols. For example, reaction with NaN₃ in DMF at 50°C yields the azide derivative, a precursor for click chemistry. Competing elimination (forming ethylene oxide derivatives) is suppressed by using polar solvents and avoiding strong bases .

Advanced Research Questions

Q. How can competing nucleophilic substitution pathways be controlled during functionalization of this compound?

  • Methodology : Kinetic vs. thermodynamic control is critical. For example:

  • Kinetic Control : Low temperatures (0–5°C) and bulky nucleophiles (e.g., tert-butylamine) favor SN2 at the bromine site.
  • Thermodynamic Control : Higher temperatures (80°C) and polar protic solvents (e.g., ethanol) may shift reactivity to the ethoxy oxygen, leading to ether cleavage. Computational modeling (DFT) aids in predicting transition states .

Q. What purification challenges arise due to the compound’s thermal sensitivity, and how are they addressed?

  • Methodology : The bromoethoxy group decomposes above 150°C, making distillation risky. Instead, use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water (mp 35–38°C) . For deuterated analogs (e.g., CD₃-labeled ethyl groups), store at –20°C to prevent bromine displacement by moisture .

Q. How does the ethyl substituent influence the compound’s stability under acidic or basic conditions?

  • Methodology : The ethyl group stabilizes the aromatic ring via electron-donating effects, reducing susceptibility to electrophilic attack. However, under strong acids (e.g., H₂SO₄), the ethoxy bridge may cleave. Stability studies using TGA/DSC show decomposition onset at 180°C in inert atmospheres .

Q. What role does this compound play in PROTAC linker design?

  • Methodology : The bromoethoxy group serves as a spacer in PROTACs, enabling conjugation between E3 ligase ligands and target proteins. For example, coupling with alkynyl-functionalized ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Optimize linker length by varying the ethylene spacer (e.g., replacing bromoethoxy with longer PEG chains) .

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